

# Efficacy of NK-611 in Metachromatic Leukodystrophy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Metachromatic Leukodystrophy (MLD) is a rare, devastating lysosomal storage disorder characterized by a deficiency of the enzyme arylsulfatase A (ASA). This deficiency leads to the accumulation of sulfatides in the central and peripheral nervous systems, resulting in progressive demyelination and severe neurological decline. This guide provides a comparative analysis of the clinical efficacy of **NK-611**, an investigational enzyme replacement therapy, against other therapeutic alternatives for MLD, supported by available experimental data.

## **Overview of Therapeutic Strategies**

The primary therapeutic strategies for MLD aim to restore ASA activity, reduce the accumulation of sulfatides, and consequently halt or slow the progression of neurological damage. Current and investigational approaches include enzyme replacement therapy (ERT), gene therapy, and hematopoietic stem cell transplantation (HSCT).

- **NK-611** (TAK-611/SHP611): An intrathecally administered recombinant human arylsulfatase A (rhASA) intended to directly replace the deficient enzyme in the central nervous system.
- Atidarsagene Autotemcel (Lenmeldy™/Libmeldy™): An autologous ex-vivo gene therapy where a patient's own hematopoietic stem cells are genetically modified to express functional ASA.



 Hematopoietic Stem Cell Transplantation (HSCT): An allogeneic procedure where a patient receives hematopoietic stem cells from a healthy donor, which can differentiate into microglia-like cells in the brain and provide a source of functional ASA.

## **Comparative Efficacy of MLD Therapies**

The following tables summarize the available quantitative data from clinical trials of **NK-611** and its main comparators.

Table 1: Efficacy of NK-611 in MLD Clinical Trials

| Clinical Trial Phase                           | Key Efficacy Endpoint(s)                                                                                                                                              | Results                                                                                                              |
|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Phase 1/2 (NCT01510028)                        | Change in Cerebrospinal Fluid<br>(CSF) Sulfatide Levels                                                                                                               | In the 100 mg every other week cohorts, mean CSF sulfatide and lysosulfatide levels fell to within normal ranges.[1] |
| Gross Motor Function (GMFM-<br>88 Total Score) | A general decline in motor function was observed over time; however, there was a tendency towards a less pronounced decline in patients receiving the 100 mg dose.[1] |                                                                                                                      |
| Phase 2 (EMBOLDEN -<br>NCT03771898)            | Primary: Time to loss of<br>locomotion or<br>deathSecondary: Gross Motor<br>Function (GMFM-88), CSF<br>Sulfatides                                                     | The trial did not meet its primary and secondary endpoints.[2]                                                       |

Table 2: Efficacy of Atidarsagene Autotemcel in MLD Clinical Trials



| Clinical Trial Phase                           | Key Efficacy Endpoint(s)                                                                                                                                                                                                                                                                                                                            | Results                                                                                                                  |
|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Phase 1/2 & Expanded Access<br>(NCT01560182)   | Severe Motor Impairment-Free<br>Survival                                                                                                                                                                                                                                                                                                            | Significantly reduced the risk of severe motor impairment or death compared with an untreated natural history cohort.[3] |
| Gross Motor Function (GMFM-<br>88 Total Score) | All treated patients had notably higher GMFM-88 scores than the natural history cohort at 2 and 5 years (treatment difference of approximately 45 to 90 on a 100-point scale).[4] At 24 months, the median GMFM-88 total score for treated pre-symptomatic late infantile patients was 81.55, compared to 4.80 in the natural history cohort.[3][5] |                                                                                                                          |
| Cognitive Function                             | In pre-symptomatic late infantile MLD, 85% of treated children had normal language and performance IQ scores at age 5, an outcome not reported in untreated children.                                                                                                                                                                               |                                                                                                                          |
| Overall Survival                               | All children with presymptomatic late infantile MLD treated with atidarsagene autotemcel were alive at 6 years of age, compared to 58% in the natural history group.                                                                                                                                                                                |                                                                                                                          |

Table 3: Efficacy of Hematopoietic Stem Cell Transplantation (HSCT) in MLD



| Study Type                             | Key Efficacy Endpoint(s)                                                                                                                                                                                                                    | Results                                                                                                                                                                                                                 |
|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Systematic Reviews & Cohort<br>Studies | Overall Survival                                                                                                                                                                                                                            | Survival rates vary depending on MLD subtype and symptom status at transplant. In one large single-center cohort, overall survival was 53% at a median of 12 years post-HSCT, with most deaths being treatment-related. |
| Motor & Cognitive Function             | Stabilization of cognitive and motor function has been reported, particularly for presymptomatic juvenile-onset patients. However, efficacy is limited in late-infantile MLD, with disease progression often similar to natural history.[6] |                                                                                                                                                                                                                         |

# **Experimental Protocols and Methodologies NK-611 Phase 1/2 Clinical Trial (NCT01510028)**

- Study Design: An open-label, dose-escalation study.
- Participants: 24 children with MLD who experienced symptom onset at ≤ 30 months of age.
- Intervention: Patients received rhASA (NK-611) every other week for 38 weeks at doses of 10, 30, or 100 mg.[1]
- Primary Outcome: Safety and tolerability.
- Secondary Outcomes:
  - Change in CSF Sulfatide and Lysosulfatide Levels: Measured at baseline and various time points throughout the study. Quantification was performed using validated liquid



chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7][8]

 Motor Function: Assessed using the Gross Motor Function Measure-88 (GMFM-88) total score.[1]

### **Atidarsagene Autotemcel Clinical Trial (NCT01560182)**

- Study Design: A prospective, non-randomized, open-label, single-arm study with comparison to a natural history cohort.
- Participants: Children with a confirmed diagnosis of pre-symptomatic late-infantile, pre-symptomatic early-juvenile, or early-symptomatic early-juvenile MLD.[4]
- Intervention: A single intravenous infusion of atidarsagene autotemcel. The treatment process involves:
  - Mobilization of hematopoietic stem cells (HSCs) followed by apheresis to collect CD34+ cells.
  - Ex-vivo transduction of the collected CD34+ cells with a lentiviral vector containing a functional ARSA gene.
  - Myeloablative conditioning of the patient (typically with busulfan) to prepare the bone marrow for engraftment.
  - Intravenous infusion of the genetically modified autologous HSCs.[9][10]
- Primary Outcome: Severe motor impairment-free survival, defined as the time from birth to the first occurrence of loss of locomotion and sitting without support, or death.[3]
- Secondary Outcomes:
  - Gross Motor Function: Assessed using the GMFM-88. An improvement of at least 10% in the total GMFM-88 score compared to the natural history cohort was a co-primary endpoint in the Phase 1/2 trial.[4]
  - ASA Enzyme Activity: Measured in peripheral blood mononuclear cells.



# **Visualizing the Science: Pathways and Processes**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. icer.org [icer.org]
- 4. Atidarsagene autotemcel for metachromatic leukodystrophy: A summary from the Institute for Clinical and Economic Review's California Technology Assessment Forum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icer.org [icer.org]
- 6. A systematic review of clinical effectiveness and safety for historical and current treatment options for metachromatic leukodystrophy in children, including atidarsagene autotemcel PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS assays to quantify sulfatides and lysosulfatide in cerebrospinal fluid of metachromatic leukodystrophy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. drugs.com [drugs.com]
- 10. Atidarsagene autotemcel Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Efficacy of NK-611 in Metachromatic Leukodystrophy: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012495#efficacy-validation-of-nk-611-in-mld-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com